4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid
Overview
Description
A common reagent for this step is trifluoromethyl iodide.
The reaction can be facilitated using copper catalysis and under mild temperatures.
Formation of Butanoic Acid Moiety:
This involves the use of an alpha-keto acid.
Coupling reactions mediated by EDCI or DCC (condensing agents) are often employed.
Industrial Production Methods
Industrial synthesis may utilize continuous flow processes to improve yield and purity. High-pressure reactors and specialized catalysts can accelerate the formation of intermediate compounds, optimizing overall efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid typically involves multiple steps, including the creation of the pyrazole ring and subsequent substitution reactions to introduce the trifluoromethyl group and other substituents.
Formation of Pyrazole Ring:
Starting with a hydrazine derivative and a 1,3-dicarbonyl compound.
Cyclization occurs under acidic or basic conditions to form the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
This compound can undergo oxidation to form various oxidative derivatives. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction:
Reductive conditions with hydrogen gas over palladium catalysts can reduce specific functional groups, altering the compound's reactivity.
Substitution:
Electrophilic substitution can be performed using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
From Oxidation: Oxidized derivatives with added oxygen functionalities.
From Reduction: Reduced analogs with altered hydrogenation levels.
From Substitution: Alkylated or sulfonylated derivatives.
Scientific Research Applications
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid has several significant applications in scientific research:
Chemistry:
Used as a building block for synthesizing more complex molecules.
Functions as an intermediate in organic synthesis, particularly in pharmaceuticals.
Biology:
Employed in studying biochemical pathways and enzyme interactions.
Acts as a probe to investigate receptor binding and cellular uptake mechanisms.
Medicine:
Explored for its role in inhibiting specific enzymes or signaling pathways.
Industry:
Utilized in the manufacture of agrochemicals and specialty chemicals.
Plays a role in developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets:
Targets include enzymes such as kinases, proteases, and reductases.
Interaction with receptor proteins affecting cellular signaling pathways.
Pathways Involved:
Modulation of oxidative stress pathways.
Influence on inflammatory responses through receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amino)-4-oxobutanoic acid:
Differing by the presence of an ethyl instead of a propyl group.
Shows variations in biological activity and stability.
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxopentanoic acid:
Possesses an additional carbon in the butanoic acid chain, affecting its reactivity and interaction with molecular targets.
Uniqueness
4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid is distinct due to its specific substitution pattern, which provides a unique balance of steric and electronic properties. This uniqueness underpins its broad applicability across various scientific disciplines.
Conclusion
This compound stands out as a versatile compound with significant implications in synthetic chemistry, biological research, and industrial applications. Understanding its synthesis, chemical reactivity, and mechanism of action allows for its effective utilization in innovative scientific endeavors.
Properties
IUPAC Name |
4-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O3/c1-8-7-9(12(13,14)15)17-18(8)6-2-5-16-10(19)3-4-11(20)21/h7H,2-6H2,1H3,(H,16,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORANOWNTPITGQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)CCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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